2-Allyl-5-methoxy-1,3-dimethylbenzene
Overview
Description
2-Allyl-5-methoxy-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic ethers It features a benzene ring substituted with an allyl group, a methoxy group, and two methyl groups
Synthetic Routes and Reaction Conditions:
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Alkylation of 5-methoxy-1,3-dimethylbenzene:
Starting Material: 5-methoxy-1,3-dimethylbenzene.
Reagents: Allyl bromide, a base such as potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
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Friedel-Crafts Alkylation:
Reagents: Allyl chloride, aluminum chloride (AlCl₃) as a catalyst.
Conditions: The reaction is conducted under anhydrous conditions, often in a solvent like dichloromethane, at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using optimized conditions to maximize yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Reactions are usually carried out in acidic or neutral aqueous solutions.
Products: Oxidation of the allyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
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Reduction:
Reagents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Conditions: Reactions are conducted under atmospheric or elevated pressures of hydrogen.
Products: Reduction of the allyl group results in the formation of 2-propyl-5-methoxy-1,3-dimethylbenzene.
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Substitution:
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., sodium methoxide).
Conditions: Reactions are performed in solvents like chloroform or ethanol.
Products: Halogenation or nucleophilic substitution at the allyl group or aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Halogenating Agents: Bromine, chlorine.
Scientific Research Applications
2-Allyl-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
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Organic Synthesis:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various functionalized aromatic compounds.
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Material Science:
- Utilized in the development of novel polymers and resins with specific properties.
- Investigated for its potential use in the fabrication of organic electronic materials.
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Biological Studies:
- Explored for its biological activity, including potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules.
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Medicinal Chemistry:
- Investigated as a potential lead compound for the development of new pharmaceuticals.
- Examined for its pharmacological effects and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-allyl-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the allyl and methoxy groups.
Pathways: Modulation of biochemical pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
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2-Allyl-5-methoxy-1,4-dimethylbenzene:
- Similar structure but with a different substitution pattern on the benzene ring.
- Exhibits different reactivity and physical properties.
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2-Allyl-4-methoxy-1,3-dimethylbenzene:
- Another isomer with the methoxy group in a different position.
- Shows distinct chemical behavior and applications.
Uniqueness:
- The specific arrangement of the allyl, methoxy, and methyl groups in 2-allyl-5-methoxy-1,3-dimethylbenzene imparts unique reactivity and properties.
- Its particular substitution pattern makes it a valuable compound for targeted synthetic applications and research studies.
Properties
IUPAC Name |
5-methoxy-1,3-dimethyl-2-prop-2-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-12-9(2)7-11(13-4)8-10(12)3/h5,7-8H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPDEHVSPPZWFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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